Boc-D-Dap(Fmoc)-OH
Overview
Description
Boc-D-Dap(Fmoc)-OH, also known as 2-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a derivative of the amino acid 2,3-diaminopropanoic acid. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound has a molecular formula of C23H26N2O6 and a molecular weight of 426.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Dap(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The tert-butoxycarbonyl (Boc) group is used to protect the alpha-amino group, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the side-chain amino group. The synthesis can be carried out in several steps:
Protection of the alpha-amino group: The alpha-amino group is protected by reacting 2,3-diaminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the side-chain amino group: The side-chain amino group is protected by reacting the intermediate product with Fmoc-Cl in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple steps of the synthesis with high precision and efficiency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Boc and Fmoc protective groups under acidic and basic conditions, respectively.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Boc group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Deprotection of Fmoc group: Typically achieved using piperidine in dimethylformamide (DMF).
Coupling reactions: Commonly carried out using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected amino acid: Removal of both Boc and Fmoc groups yields 2,3-diaminopropanoic acid.
Peptide products: Coupling reactions yield peptides with this compound as one of the building blocks.
Scientific Research Applications
Boc-D-Dap(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug development: Used in the design and synthesis of peptide-based drugs.
Bioconjugation: Used in the modification of biomolecules for various applications, including imaging and diagnostics.
Mechanism of Action
The mechanism of action of Boc-D-Dap(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound does not have a specific molecular target or pathway, as its primary function is to facilitate the synthesis of peptides and proteins.
Comparison with Similar Compounds
Boc-D-Dap(Fmoc)-OH can be compared with other protected amino acids used in peptide synthesis, such as:
Boc-Lys(Fmoc)-OH: Similar in structure but with a lysine backbone.
Boc-Dap(Z)-OH: Uses a benzyloxycarbonyl (Z) group instead of Fmoc for side-chain protection.
Fmoc-D-Dap(Boc)-OH: Reverses the protective groups, with Fmoc on the alpha-amino group and Boc on the side-chain amino group.
The uniqueness of this compound lies in its specific combination of protective groups, which provides versatility in peptide synthesis and allows for selective deprotection under different conditions.
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373155 | |
Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131570-56-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131570-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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